

Tritiylium Tetrakis(pentafluorophenyl)borate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Triphenylmethyl</i> tetrakis(<i>perfluorophenyl</i>)borate
Cat. No.:	B166454

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of tritylium tetrakis(pentafluorophenyl)borate, a versatile and powerful organometallic reagent. This compound, often abbreviated as $[\text{Ph}_3\text{C}]^+[\text{B}(\text{C}_6\text{F}_5)_4]^-$, has gained significant attention as a highly effective catalyst and co-catalyst in a variety of chemical transformations, including polymerization and hydrosilylation reactions.^{[1][2]} Its utility stems from the combination of a stable, bulky tritylium cation and a weakly coordinating tetrakis(pentafluorophenyl)borate anion. This document consolidates key physical data, outlines experimental protocols for its characterization, and visualizes its role in catalytic processes to support its application in research and development.

Chemical Identity and Structure

Tritiylium tetrakis(pentafluorophenyl)borate is an ionic compound consisting of a triphenylmethyl (tritylium) cation and a tetrakis(pentafluorophenyl)borate anion.

- IUPAC Name: Triphenylmethylium tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide^[3]
- Synonyms: Triphenylcarbenium Tetrakis(pentafluorophenyl)borate, Tritylium Tetrakis(pentafluorophenyl)borate, Trityl(tetrapentafluorophenyl)borate^{[3][4]}

- CAS Number: 136040-19-2[5][6]
- Molecular Formula: C₄₃H₁₅BF₂₀[3][5]
- Molecular Weight: 922.37 g/mol [1][5]

Physical and Chemical Properties

The physical properties of tritylium tetrakis(pentafluorophenyl)borate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Reference(s)
Appearance	Yellow to mustard colored powder	[1][5][6]
Melting Point	180-185 °C	[5][6]
Solubility	Soluble in dichloromethane, methanol, acetone	[5]
Stability	Hygroscopic; stable under inert gas	[5][6]
Storage Temperature	2-8 °C under inert gas (Nitrogen or Argon)	[5]

Note on Solubility: The yellow color of the compound may disappear in coordinating solvents like methanol and acetone, as these solvents can coordinate to the trityl cation.[5]

Note on Stability: The compound is sensitive to moisture and should be handled and stored under an inert atmosphere.[5][6] The tetrakis(pentafluorophenyl)borate anion is known for its high stability, even under strongly acidic conditions, due to the electron-withdrawing nature of the pentafluorophenyl groups.

Experimental Protocols

Detailed experimental protocols for the determination of physical properties of air- and moisture-sensitive compounds like tritylium tetrakis(pentafluorophenyl)borate are critical for obtaining accurate and reproducible data. The following are generalized procedures based on standard laboratory techniques.

Melting Point Determination

The melting point is a key indicator of purity. For a hygroscopic compound, it is essential to minimize exposure to the atmosphere during sample preparation.

Apparatus:

- Melting point apparatus (e.g., Büchi M-560 or similar)
- Glass capillary tubes (sealed at one end)
- Glovebox or Schlenk line
- Mortar and pestle

Procedure:

- Inside a glovebox or under a positive pressure of inert gas on a Schlenk line, finely grind a small amount of tritylium tetrakis(pentafluorophenyl)borate using a mortar and pestle.
- Pack the finely ground powder into a glass capillary tube to a height of 2-3 mm.
- Seal the open end of the capillary tube using a flame.
- Transfer the sealed capillary tube to the melting point apparatus.
- Heat the sample at a rate of 10-20 °C/min until the temperature is approximately 20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C/min to allow for accurate determination.
- Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility is important for selecting appropriate solvents for reactions and purification.

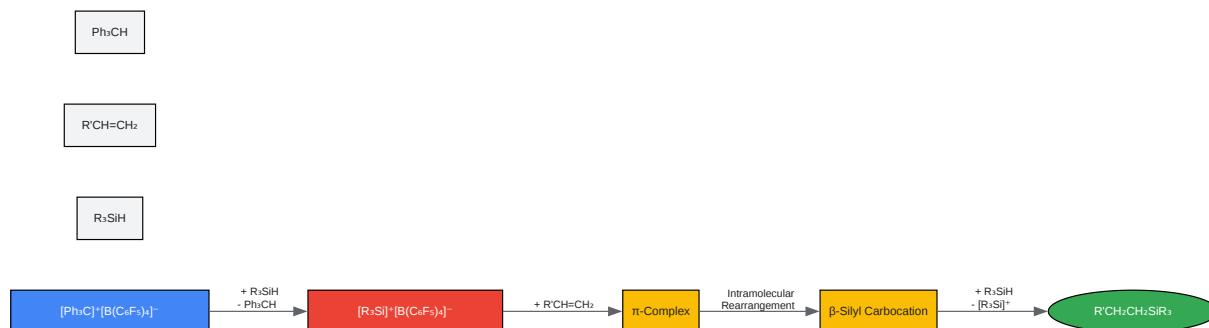
Apparatus:

- Vials with screw caps
- Vortex mixer
- Analytical balance
- Glovebox or Schlenk line

Procedure:

- Inside a glovebox, weigh a specific amount of tritylium tetrakis(pentafluorophenyl)borate (e.g., 10 mg) into a vial.
- Add a measured volume of the desired solvent (e.g., 1 mL of dichloromethane) to the vial.
- Seal the vial and vortex the mixture for 1-2 minutes.
- Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.
- If the solid is not completely dissolved, the mixture can be gently warmed or sonicated to aid dissolution. Any changes in solubility with temperature should be noted.
- For a semi-quantitative measure, gradually add more solute to a known volume of solvent until saturation is reached.

Catalytic Applications and Mechanisms


Tritylium tetrakis(pentafluorophenyl)borate is widely used as a catalyst or initiator in various organic transformations, notably in polymerization and hydrosilylation reactions. It functions by

abstracting a hydride or an alkyl group from a precursor to generate a highly reactive cationic species.

Role in Hydrosilylation of Alkenes

In the hydrosilylation of alkenes, tritylium tetrakis(pentafluorophenyl)borate can initiate the catalytic cycle by abstracting a hydride from a silane (R_3SiH), generating a highly electrophilic silylium cation ($[\text{R}_3\text{Si}]^+$). This silylium cation then activates the alkene for subsequent reaction with the silane.

Below is a diagram illustrating a generalized catalytic cycle for the hydrosilylation of an alkene initiated by tritylium tetrakis(pentafluorophenyl)borate.

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for alkene hydrosilylation.

This diagram illustrates the initiation of the catalytic cycle where tritylium tetrakis(pentafluorophenyl)borate abstracts a hydride from the silane to form a reactive silylium ion. This cation then coordinates with the alkene, leading to the formation of a carbocation

intermediate which subsequently reacts with another equivalent of silane to yield the hydrosilylated product and regenerate the silylum catalyst.

Safety and Handling

Tritiyium tetrakis(pentafluorophenyl)borate is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7][8][9] It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its hygroscopic nature, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2-8 °C.[5]

Conclusion

Tritiyium tetrakis(pentafluorophenyl)borate is a valuable reagent in modern synthetic chemistry, offering high reactivity and stability for a range of catalytic applications. A thorough understanding of its physical properties, coupled with appropriate handling techniques, is paramount for its effective and safe utilization in the laboratory. This guide provides a foundational resource for researchers and professionals working with this powerful compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 3. mdpi.com [mdpi.com]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 6. researchgate.net [researchgate.net]

- 7. Metal-Free Reduction of Secondary and Tertiary N-Phenyl Amides by Tris(pentafluorophenyl)boron-Catalyzed Hydrosilylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Tritiylium Tetrakis(pentafluorophenyl)borate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166454#tritylium-tetrakis-pentafluorophenyl-borate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com